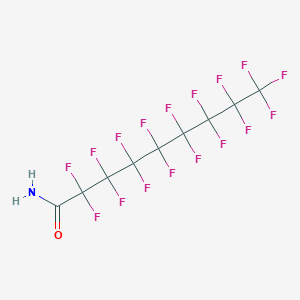

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide

説明

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドは、高度にフッ素化された有機化合物です。これは、高い熱安定性、耐薬品性、低い表面エネルギーなどのユニークな化学的特性で知られています。これらの特性により、さまざまな産業および科学的用途において貴重となっています。

準備方法

合成経路と反応条件

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドの合成は、通常、ノナンアミド前駆体のフッ素化を含みます。一般的な方法の1つは、電解フッ素化プロセスであり、ノナンアミドをフッ化水素の存在下で電気分解します。このプロセスにより、水素原子がフッ素原子に置き換えられ、目的のヘプタデカフルオロ化生成物が得られます。

工業生産方法

工業的な設定では、2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドの大規模生産は、連続フロー反応器を通じて達成されます。これらの反応器により、温度、圧力、反応物の濃度などの反応条件を正確に制御でき、最終生成物の収率と純度が高くなります。

化学反応の分析

反応の種類

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドは、複数のフッ素原子の存在により、主に置換反応を起こします。これらの反応は、多くの場合、フッ素原子を他の官能基で置き換えることを伴います。

一般的な試薬と条件

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドとの置換反応で使用される一般的な試薬には、アミン、チオール、アルコールなどの求核剤が含まれます。反応は、通常、25°Cから100°Cの温度範囲で、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの適切な溶媒の存在下で、穏やかな条件下で行われます。

主要な生成物

これらの置換反応から生成される主要な生成物は、使用される求核剤によって異なります。たとえば、アミンとの反応により、フッ素化アミドが生成される可能性があり、チオールとの反応により、フッ素化チオエーテルが生成される可能性があります。

科学研究用途

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドは、科学研究において幅広い用途があります。

化学: これは、特にフッ素化化合物の調製における有機合成の試薬として使用されます。

生物学: そのユニークな特性により、タンパク質-リガンド相互作用の研究や生化学的アッセイにおけるプローブとして有用です。

医学: これは、治療薬の安定性と生物学的利用能を高める能力のために、薬物送達システムにおける潜在的な用途について調査されています。

産業: これは、優れた耐薬品性と低い表面エネルギーのために、コーティング、潤滑剤、シーラントなどの高性能材料の製造に使用されます。

科学的研究の応用

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its unique properties make it useful in the study of protein-ligand interactions and as a probe in biochemical assays.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the stability and bioavailability of therapeutic agents.

Industry: It is employed in the production of high-performance materials, such as coatings, lubricants, and sealants, due to its excellent chemical resistance and low surface energy.

作用機序

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドがその効果を発揮するメカニズムは、主に分子標的との相互作用によるものです。化合物中のフッ素原子は、高度に電気陰性な環境を作り出し、近くの分子の挙動に影響を与える可能性があります。この相互作用は、分子形状、安定性、反応性に変化をもたらす可能性があり、さまざまな科学的用途において貴重なツールとなっています。

類似の化合物との比較

類似の化合物

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノニル)オキシラン: この化合物は構造が似ていますが、エポキシド基が含まれており、反応性と用途が異なります。

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-ヘプタデカフルオロ-1-オクタンスルホン酸: もう1つの高度にフッ素化された化合物ですが、スルホン酸基があり、より酸性で、さまざまな用途に適しています。

独自性

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-ヘプタデカフルオロノナンアミドは、さまざまな求核剤とユニークな反応性と適合性を提供するアミド官能基の存在により際立っています。これは、合成化学および工業用途において特に汎用性があります。

類似化合物との比較

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: This compound is similar in structure but contains an epoxide group, which gives it different reactivity and applications.

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic acid: Another highly fluorinated compound, but with a sulfonic acid group, making it more acidic and suitable for different applications.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide stands out due to its amide functional group, which provides unique reactivity and compatibility with various nucleophiles. This makes it particularly versatile in synthetic chemistry and industrial applications.

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F17NO/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H2,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRZVTLQMRLRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17C(O)NH2, C9H2F17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895719 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82854-34-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。